Cas no 2229281-08-5 (4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid)

4-(tert-Butoxy)-2-hydroxy-3,3-dimethylbutanoic acid is a specialized organic compound featuring a tert-butoxy group and a hydroxyl group adjacent to a carboxylic acid functionality. Its sterically hindered structure enhances stability, making it valuable as an intermediate in synthetic organic chemistry, particularly for the preparation of complex molecules. The tert-butoxy group offers protective properties, while the hydroxyl and carboxyl groups provide reactive sites for further functionalization. This compound is useful in pharmaceutical and agrochemical research, where controlled reactivity and selective modifications are required. Its well-defined molecular architecture ensures consistent performance in multi-step synthesis, facilitating the development of high-purity derivatives.
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid structure
2229281-08-5 structure
Product name:4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
CAS No:2229281-08-5
MF:C10H20O4
Molecular Weight:204.263403892517
CID:6335756
PubChem ID:165701064

4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
    • EN300-1788448
    • 2229281-08-5
    • インチ: 1S/C10H20O4/c1-9(2,3)14-6-10(4,5)7(11)8(12)13/h7,11H,6H2,1-5H3,(H,12,13)
    • InChIKey: VDTRZJDBIRPEHP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)CC(C)(C)C(C(=O)O)O

計算された属性

  • 精确分子量: 204.13615911g/mol
  • 同位素质量: 204.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 66.8Ų

4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1788448-1.0g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
1g
$1500.0 2023-06-02
Enamine
EN300-1788448-0.05g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
0.05g
$1261.0 2023-09-19
Enamine
EN300-1788448-10.0g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
10g
$6450.0 2023-06-02
Enamine
EN300-1788448-0.1g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
0.1g
$1320.0 2023-09-19
Enamine
EN300-1788448-5.0g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
5g
$4349.0 2023-06-02
Enamine
EN300-1788448-0.5g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
0.5g
$1440.0 2023-09-19
Enamine
EN300-1788448-2.5g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
2.5g
$2940.0 2023-09-19
Enamine
EN300-1788448-1g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
1g
$1500.0 2023-09-19
Enamine
EN300-1788448-5g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
5g
$4349.0 2023-09-19
Enamine
EN300-1788448-0.25g
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
2229281-08-5
0.25g
$1381.0 2023-09-19

4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid 関連文献

4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acidに関する追加情報

4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid: A Comprehensive Overview

4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid is a compound with the CAS number 2229281-08-5. This compound is a derivative of butanoic acid, featuring a hydroxyl group at the 2-position and a tert-butoxy group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a subject of interest in various fields of research and application.

The structure of 4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid can be described as follows: the butanoic acid backbone consists of four carbon atoms, with a carboxylic acid group at one end. The hydroxyl group is located at the second carbon, while the tert-butoxy group is attached to the fourth carbon. Additionally, two methyl groups are present on the third carbon, contributing to the steric bulk of the molecule. This combination of functional groups and substituents makes the compound versatile in terms of reactivity and potential applications.

Recent studies have highlighted the potential of 4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid in various areas, including materials science, pharmaceuticals, and agrochemicals. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials such as polymers and nanoparticles. The hydroxyl and tert-butoxy groups provide reactive sites for polymerization reactions, enabling the creation of materials with tailored properties such as improved mechanical strength or enhanced thermal stability.

In the pharmaceutical industry, 4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid has been investigated for its potential as a drug delivery agent. Its ability to form stable complexes with drugs or bioactive molecules makes it a promising candidate for targeted drug delivery systems. Furthermore, studies have shown that this compound exhibits moderate antioxidant activity, which could be exploited in the development of nutraceuticals or cosmeceuticals.

The synthesis of 4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid typically involves multi-step organic reactions. One common approach is through the modification of simpler precursors such as tartaric acid or other dihydroxy acids. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

From an environmental perspective, understanding the degradation pathways of 4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid is crucial for assessing its ecological impact. Research has shown that under aerobic conditions, this compound undergoes microbial degradation via hydrolysis and oxidation mechanisms. The presence of bulky substituents such as tert-butyl groups can influence the rate of degradation; however, further studies are needed to fully characterize its environmental fate.

In conclusion, 4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid is a multifaceted compound with significant potential across various industries. Its unique chemical structure and functional groups make it a valuable building block for advanced materials and bioactive agents. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in modern chemistry and technology.

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